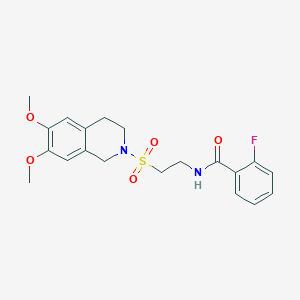

![molecular formula C9H8F2O2S B2651532 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid CAS No. 863667-96-3](/img/structure/B2651532.png)

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

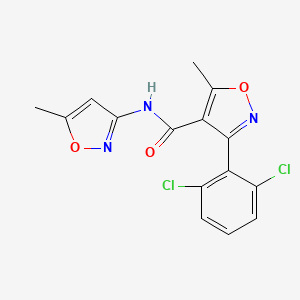

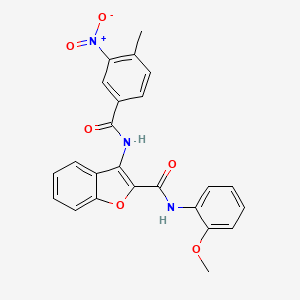

“3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C9H8F2O2S . It has a molecular weight of 218.22 g/mol . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with potassium carbonate and potassium hydroxide in ethanol and water for 5 hours under reflux conditions . The yield of this reaction is reported to be 90% .Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanoic acid group attached to a 3,4-difluorophenyl group via a sulfanyl linkage .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Other physical and chemical properties such as its melting point, boiling point, and density are not specified in the searched resources .Scientific Research Applications

Catalysis

- Recyclable Catalyst in Synthesis : Sulfuric acid derivatives like ([3-(3-Silicapropyl)sulfanyl]propyl)ester have been used as recyclable catalysts in the synthesis of organic compounds. For example, they catalyze the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding products in significant yields (Tayebi et al., 2011).

Material Science

- Nanomaterials and Ionomers : Studies on perfluorinated sulfonic acid (PFSA) ionomers, which are related to sulfuric acid derivatives, have shown their importance in electrochemical technologies. Their phase-separated morphology grants them high ionic conductivity and mechanical stability, making them suitable for applications in fuel cells and other technologies (Kusoglu et al., 2016).

Organic Synthesis

- Synthesis of Sulfur-Containing Compounds : Compounds with sulfur-containing structures, such as sulfanyl-substituted bicyclic dioxetanes, have been synthesized using related sulfuric acid compounds. These structures are important in the study of chemiluminescence and potentially in the development of novel light-emitting materials (Watanabe et al., 2010).

Polymer Science

- Sulfonated Polyimides for Fuel Cells : Sulfonated diamine monomers, which are structurally similar to the sulfur-containing acid , have been used to create sulfonated polyimides (SPIs). These SPIs show promising properties like high proton conductivity and low methanol permeability, making them suitable for applications in fuel cells (Yin et al., 2003).

Safety and Hazards

This compound is associated with several safety hazards. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust or mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

3-(3,4-difluorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLZSACZPZEUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SCCC(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)

![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)